molecular formula C23H19N5O4 B2781660 methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887880-81-1

methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Número de catálogo B2781660
Número CAS: 887880-81-1
Peso molecular: 429.436
Clave InChI: XXQWGUULIVGEBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C23H19N5O4 and its molecular weight is 429.436. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Analgesic Properties

Methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate: and its analogs have been studied for their analgesic potential. Researchers have explored modifications in the benzene moiety of the molecule to enhance its pain-relieving properties . Notably, substituents at position 7 have shown effectiveness, regardless of their specific nature.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between molecular structure and biological activity is crucial. By synthesizing various analogs and analyzing their pharmacological effects, scientists have gained insights into SAR for this compound class. Techniques like NMR (both 1H and 13C) and mass spectrometry have been employed to elucidate the substituent’s true position within the benzothiazine core .

Salt Formation and Conformational Changes

Single-crystal X-ray diffraction analysis revealed intriguing aspects of salt formation. The process occurs first through the cyclic sulfamide group and subsequently through the 4-hydroxyl group. Importantly, this salt formation leads to significant conformational rearrangements of the molecule .

Preparative Separation

The synthesis of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate (a related compound) results in a mixture of the major product and its 1-ethyl-substituted analog. Researchers have proposed effective preparative separation methods to isolate these compounds .

Hydrolysis and Synthesis of Acid Derivatives

Varying reaction conditions during alkaline hydrolysis of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate allows successful synthesis of its monohydrate, sodium salt, and other derivatives. Nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction analysis have been instrumental in these studies .

Beyond Analgesia: Exploring Other Biological Activities

While analgesia remains a prominent focus, researchers continue to explore other biological activities associated with this compound. Investigating its interactions with receptors, enzymes, and cellular pathways may reveal additional therapeutic potential.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine with methyl 2-bromoacetate, followed by hydrolysis of the resulting ester to yield the final product.", "Starting Materials": [ "2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine", "Methyl 2-bromoacetate", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-ylamine (1.0 equiv) and methyl 2-bromoacetate (1.2 equiv) in dry ethanol and add a catalytic amount of triethylamine. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in water. Acidify the solution with dilute hydrochloric acid to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 3: Dissolve the crude product in a mixture of ethanol and water and add a solution of sodium hydroxide in water. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, methyl 2-(1-methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] }

Número CAS

887880-81-1

Fórmula molecular

C23H19N5O4

Peso molecular

429.436

Nombre IUPAC

methyl 2-(4-methyl-1,3-dioxo-6,7-diphenylpurino[7,8-a]imidazol-2-yl)acetate

InChI

InChI=1S/C23H19N5O4/c1-25-20-19(21(30)27(23(25)31)14-18(29)32-2)26-13-17(15-9-5-3-6-10-15)28(22(26)24-20)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3

Clave InChI

XXQWGUULIVGEBB-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.